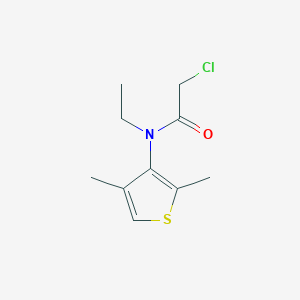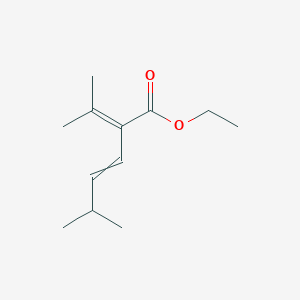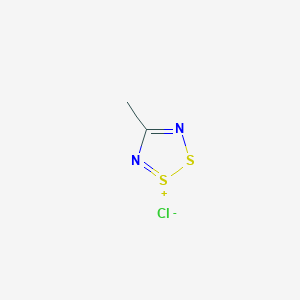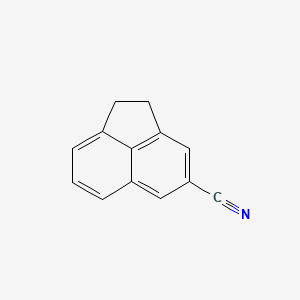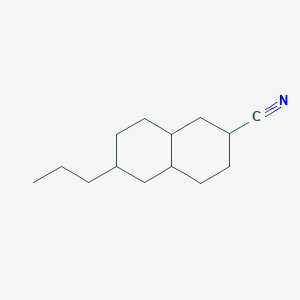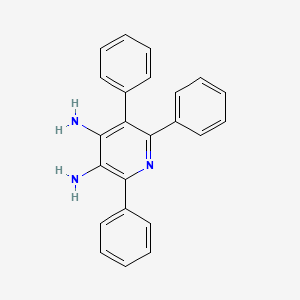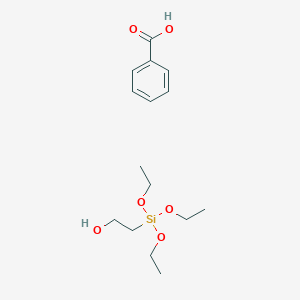![molecular formula C9H16N2O6S B14409796 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid CAS No. 82177-90-0](/img/structure/B14409796.png)
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid is a compound with the chemical formula C₉H₁₆N₂O₆S. It belongs to a group of stereoisomers and is known for its unique structure, which includes both amino and carboxyethyl groups attached to a sulfanyl methyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid typically involves the reaction of L-glutamic acid with a sulfanyl methyl group donor under specific conditions. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The amino and carboxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while reduction can yield free thiol groups .
科学的研究の応用
4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain diseases.
作用機序
The mechanism of action of 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
類似化合物との比較
L-Glutamic acid: Shares the glutamic acid backbone but lacks the sulfanyl methyl group.
Cysteine: Contains a thiol group but lacks the glutamic acid structure.
Methionine: Contains a sulfanyl group but has a different overall structure.
Uniqueness: 4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid is unique due to its combination of amino, carboxyethyl, and sulfanyl methyl groups. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
特性
CAS番号 |
82177-90-0 |
|---|---|
分子式 |
C9H16N2O6S |
分子量 |
280.30 g/mol |
IUPAC名 |
(2S)-2-amino-4-[(2-amino-2-carboxyethyl)sulfanylmethyl]pentanedioic acid |
InChI |
InChI=1S/C9H16N2O6S/c10-5(8(14)15)1-4(7(12)13)2-18-3-6(11)9(16)17/h4-6H,1-3,10-11H2,(H,12,13)(H,14,15)(H,16,17)/t4?,5-,6?/m0/s1 |
InChIキー |
NPLBUHHVMKUZHK-XRVVJQKQSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)C(CSCC(C(=O)O)N)C(=O)O |
正規SMILES |
C(C(CSCC(C(=O)O)N)C(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
![Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14409738.png)
